![molecular formula C14H10BrClO2 B1290138 (5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone CAS No. 333361-49-2](/img/structure/B1290138.png)
(5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone
Overview
Description
5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone, also known as 5-BCPM, is a compound used in a variety of scientific research applications. It is a colorless, crystalline solid, with a molecular weight of 284.39 g/mol. 5-BCPM is a versatile compound, with a wide range of uses in the laboratory. It has been used in the synthesis of various compounds, as well as in the development of new drug candidates. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments are discussed in In addition, potential future directions for research are explored.
Scientific Research Applications
Synthesis of Enantiomerically Pure Compounds
This compound serves as a precursor in the synthesis of enantiomerically pure diarylethanes, which are crucial for the development of new pharmaceutical agents. The key step involves the resolution of a related acetic acid derivative by crystallization, yielding optically pure enantiomers. These enantiomers are essential for studying the structure-activity relationship (SAR) of new stereogenic centers in medicinal chemistry .
Development of Antidiabetic Agents
(5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone is used in the improved synthesis of Dapagliflozin , a novel selective sodium-glucose co-transporter type II (SGLT2) inhibitor. SGLT2 inhibitors are a class of medications used to treat type 2 diabetes by preventing glucose reabsorption in the kidneys .
Creation of SGLT2 Inhibitors
The compound is integral in the modification of the diarylmethane aglycone in known SGLT2 inhibitors. It acts as a building block for incorporating the diarylethane aglycone during the synthesis, which is a strategy to improve hypoglycemic activity .
properties
IUPAC Name |
(5-bromo-2-chlorophenyl)-(4-methoxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO2/c1-18-11-5-2-9(3-6-11)14(17)12-8-10(15)4-7-13(12)16/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIEQZZXEZYUFMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624872 | |
Record name | (5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10624872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
333361-49-2 | |
Record name | (5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10624872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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